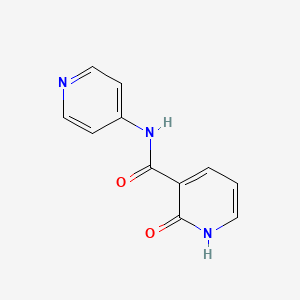

2-oxo-N-(4-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

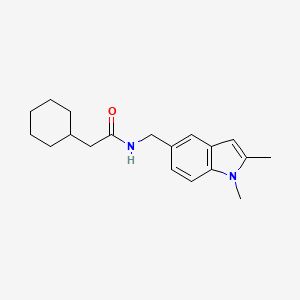

The compound “2-oxo-N-(4-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide” is a novel compound derived from the indibulin and combretastatin scaffolds, which are known anti-mitotic agents . It is synthesized using a multistep reaction .

Synthesis Analysis

The synthesis of this compound involves a multistep reaction. The general procedure for the preparation of 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-4-yl)acetamide derivatives involves dissolving appropriate pyrrole and trimethylamine (TEA) in dichloromethane (DCM), and then treating the solution with oxalyl chloride dropwise at 0 °C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Activities

Pyridine derivatives, including structures similar to "2-oxo-N-(4-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide," are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been extensively studied and utilized in the development of therapies for various diseases. For example:

- Therapeutic Applications : Pyridine and its derivatives are known for their anticancer, antifungal, antibacterial, and anti-inflammatory properties, among others. They play a crucial role in drug design and development, offering a versatile scaffold for novel biologically active compounds (Li Petri et al., 2021).

- Central Nervous System (CNS) Acting Drugs : Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are instrumental in synthesizing CNS active drugs. Pyridine derivatives have been identified as potential lead molecules for the development of compounds with CNS activity, showing effects ranging from depression to euphoria and convulsion (Saganuwan, 2017).

Chemosensing Applications

Pyridine derivatives also find extensive applications in chemosensing, demonstrating high affinity for various ions and neutral species. They have been employed as effective chemosensors for the determination of different species, highlighting their importance in analytical chemistry as well as in environmental, agricultural, and biological sample analysis (Abu-Taweel et al., 2022).

Wirkmechanismus

Target of Action

It is synthesized from indibulin and combretastatin scaffolds, which are known anti-mitotic agents . Anti-mitotic agents typically target tubulin, a protein that is crucial for cell division .

Mode of Action

Given its derivation from known anti-mitotic agents, it may interact with tubulin to inhibit cell division

Biochemical Pathways

As a potential anti-mitotic agent, it may affect the cell cycle and apoptosis pathways . Inhibition of tubulin can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and potentially inducing apoptosis .

Result of Action

The compound has shown good cytotoxic activity against cancerous cell lines and low toxicity on normal cell lines . This suggests that it may have potential as an anti-cancer agent.

Eigenschaften

IUPAC Name |

2-oxo-N-pyridin-4-yl-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10-9(2-1-5-13-10)11(16)14-8-3-6-12-7-4-8/h1-7H,(H,13,15)(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXIORVPJIDLCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2936807.png)

![N-(3,4-dimethoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2936811.png)

methanamine](/img/structure/B2936812.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2936824.png)

![N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2936826.png)